Pregnenolone sulfate

Descripción general

Descripción

Pregnenolona monosulfato, también conocida como 3β-Hidroxi-5-pregnen-20-ona monosulfato, es un metabolito esteroideo natural derivado de la pregnenolona. Es un neuroesteroide con funciones significativas en la modulación de varios canales iónicos, transportadores y enzimas. Pregnenolona monosulfato es conocida por sus propiedades de mejora cognitiva y memoria, así como por sus efectos en el estado de ánimo y la ansiedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pregnenolona monosulfato se sintetiza a partir de la pregnenolona mediante un proceso de sulfatación. Esto implica la adición de un grupo sulfato a la molécula de pregnenolona. La reacción generalmente requiere un agente sulfatante como el complejo de trióxido de azufre-piridina o ácido clorosulfónico en condiciones controladas .

Métodos de producción industrial: En entornos industriales, la producción de pregnenolona monosulfato implica procesos de sulfatación a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas de control automatizados para garantizar una calidad de producto constante .

Análisis De Reacciones Químicas

Tipos de reacciones: La pregnenolona monosulfato experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a formas más oxidadas.

Reducción: Conversión a formas menos oxidadas.

Sustitución: Reemplazo de grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones específicas

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos más saturados .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Pregnenolone sulfate has been identified as a cognitive enhancer, particularly in the context of learning and memory. Research has demonstrated that PregS positively modulates NMDA receptors, which are crucial for synaptic plasticity and memory formation.

- Mechanism of Action : PregS enhances NMDA receptor function by promoting the trafficking of these receptors to the cell surface, thereby increasing their availability for synaptic transmission. This mechanism is thought to be mediated through G protein-coupled receptor pathways and involves calcium signaling .

- Animal Studies : In rodent models, acute administration of PregS has shown improvements in performance on tasks such as the Morris water maze and T-maze, indicating enhanced spatial learning and memory .

Neurological Disorders

This compound's modulatory effects on neurotransmission have led to investigations into its potential therapeutic applications for various neurological disorders:

- Schizophrenia : Clinical trials have explored the use of PregS as an adjunctive treatment for cognitive and negative symptoms in schizophrenia. A pilot study indicated that PregS was well tolerated and may improve cognitive function in patients receiving antipsychotic medications .

- Epilepsy and Alcohol Dependence : Altered serum levels of PregS have been observed in individuals with epilepsy and alcohol dependence, suggesting a potential role in managing these conditions .

Modulation of Neurotransmitter Systems

This compound has been shown to interact with various neurotransmitter systems beyond NMDA receptors:

- GABAergic System : PregS acts on GABA_A receptors, where it can function as both an agonist and antagonist depending on the context. This dual action may have implications for anxiety disorders and other conditions characterized by dysregulated GABAergic transmission .

- TRP Channels : Recent studies indicate that PregS may modulate transient receptor potential (TRP) channels, contributing to its effects on pain perception and possibly influencing inflammatory responses .

Clinical Case Studies

Several case studies highlight the potential applications of PregS in clinical settings:

- Cognitive Dysfunction : A case series involving patients with cognitive deficits attributed to schizophrenia demonstrated improvements in cognitive assessments following treatment with PregS alongside standard antipsychotic therapy. These findings underscore the need for larger-scale studies to validate these results .

- Mood Disorders : Preliminary reports suggest that PregS may have mood-stabilizing properties, potentially benefiting patients with mood disorders; however, further research is required to establish efficacy and safety profiles .

Mecanismo De Acción

Pregnenolona monosulfato ejerce sus efectos a través de varios mecanismos:

Modulación de canales iónicos: Actúa como modulador de varios canales iónicos, incluidos los receptores GABA_A, NMDA y AMPA.

Interacción con receptores: Inhibe los receptores cannabinoides CB1, reduciendo los efectos del tetrahidrocannabinol (THC).

Vías involucradas: Participa en vías de señalización que influyen en la actividad neuronal y la plasticidad sináptica .

Compuestos similares:

Pregnenolona: El precursor de la pregnenolona monosulfato.

Sulfato de dehidroepiandrosterona (DHEA-S): Otro esteroide sulfatado con propiedades neuroactivas similares.

Comparación:

Pregnenolona: Mientras que la pregnenolona es el precursor, la pregnenolona monosulfato tiene sulfatación adicional, mejorando su solubilidad en agua y alterando su actividad biológica.

Sulfato de dehidroepiandrosterona: Ambos compuestos comparten propiedades neuroactivas, pero la pregnenolona monosulfato tiene efectos distintos sobre canales iónicos y receptores específicos

Pregnenolona monosulfato destaca por su combinación única de actividad neuroesteroide, modulación de canales iónicos e interacciones con receptores, lo que la convierte en un compuesto valioso tanto en investigación como en contextos terapéuticos.

Comparación Con Compuestos Similares

Pregnenolone: The precursor to pregnenolone monosulfate.

Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with similar neuroactive properties.

Comparison:

Pregnenolone: While pregnenolone is the precursor, pregnenolone monosulfate has additional sulfation, enhancing its water solubility and altering its biological activity.

Dehydroepiandrosterone sulfate: Both compounds share neuroactive properties, but pregnenolone monosulfate has distinct effects on specific ion channels and receptors

Pregnenolone monosulfate stands out due to its unique combination of neurosteroid activity, ion channel modulation, and receptor interactions, making it a valuable compound in both research and therapeutic contexts.

Actividad Biológica

Pregnenolone sulfate (PREGS) is a neurosteroid that plays a significant role in various biological processes, particularly in the central nervous system (CNS) and immune system. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal function, and immunological implications based on recent research findings.

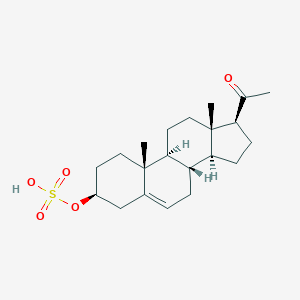

This compound is a sulfated derivative of pregnenolone, characterized by its potent neuroactive properties. Its chemical structure is defined as (3β)-3-(Sulfooxy)-pregn-5-en-20-one sodium salt. This compound exhibits multiple biological activities, including the modulation of neurotransmitter receptors and intracellular signaling pathways.

Key Mechanisms:

- NMDA Receptor Modulation : PREGS enhances intracellular calcium levels by potentiating NMDA receptor-mediated synaptic activity, with an effective concentration (EC50) of approximately 2 pM. This action is crucial for synaptic plasticity and cognitive functions .

- GABA Receptor Inhibition : It acts as an inhibitor at GABA_A receptors, with inhibitory concentration (IC50) values varying widely depending on receptor subunit conformations .

- TRPM3 Channel Activation : PREGS activates TRPM3 channels, which are implicated in various physiological processes including pain sensation and thermoregulation .

Effects on Cognitive Function

Research has demonstrated that this compound positively influences cognitive functions. A study involving dopamine transporter knockout (DAT-KO) mice showed that acute treatment with PREGS normalized hyperlocomotion and improved prepulse inhibition (PPI) deficits. This effect was mediated through the NMDA receptor and the AKT/GSK3β signaling pathway, indicating its potential as a therapeutic agent for cognitive impairments .

Case Study: Schizophrenia

A proof-of-concept trial assessed PREGS as an adjunctive treatment for cognitive and negative symptoms in patients with schizophrenia. Patients receiving PREGS exhibited significant improvements in cognitive scores compared to those on placebo, suggesting its efficacy in enhancing cognitive performance in psychiatric disorders .

Immunological Effects

This compound also exhibits notable immunomodulatory properties. Recent studies have highlighted its role in regulating T cell function and promoting apoptosis in activated T cells. In vitro experiments revealed that PREGS treatment led to decreased viability and increased apoptosis in TCR-activated peripheral blood mononuclear cells (PBMCs), indicating its potential to modulate immune responses .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBBUIOWGGQOP-QGVNFLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924910 | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1247-64-9 | |

| Record name | Pregnenolone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.